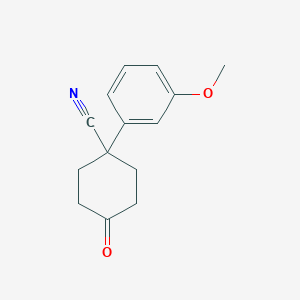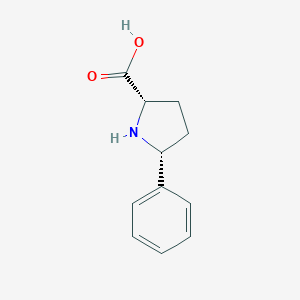
(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereochemistry and Pharmacology
Stereochemistry plays a critical role in enhancing the pharmacological profile of compounds based on the pyrrolidin-2-one pharmacophore, such as phenylpiracetam. Enantiomerically pure derivatives, including (R)-phenylpiracetam and its methyl derivative, have been studied for their ability to facilitate memory processes and attenuate cognitive function impairments associated with various conditions. The research highlights the direct relationship between the configuration of stereocenters and the biological properties of these compounds, emphasizing the pharmacological advantages of selecting the most effective stereoisomer for therapeutic applications (Veinberg et al., 2015).
Biocatalysis and Metabolic Engineering
The study of carboxylic acids, including (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid, has provided insights into biocatalyst inhibition and strategies for metabolic engineering. Carboxylic acids can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yield and titer, impacting the fermentative production of bio-renewable chemicals. Understanding the mechanisms of inhibition by carboxylic acids aids in engineering robust strains for improved industrial performance (Jarboe et al., 2013).
Liquid-Liquid Extraction Technologies
The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) technologies has seen significant advancements. Research has explored novel solvents, including ionic liquids and improvements to traditional solvent systems, for the efficient recovery of carboxylic acids. These developments are crucial for the production of bio-based plastics and other value-added chemicals, highlighting the importance of solvent selection and regeneration strategies (Sprakel & Schuur, 2019).
Anticancer Research
Cinnamic acid derivatives, structurally related to this compound, have been investigated for their anticancer potentials. These compounds have shown significant promise as traditional and synthetic antitumor agents. The review of synthesis and biological evaluation of various cinnamoyl acids and derivatives in anticancer research underscores their underutilized potential and recent attention towards their antitumor efficacy (De et al., 2011).
Bioisosteres and Drug Design
The exploration of novel carboxylic acid bioisosteres has been pivotal in overcoming obstacles in drug design, such as toxicity and limited bioavailability. Carboxylic acid bioisosteres have been applied to enhance the pharmacological profiles of drugs, showcasing the innovation and creativity required to address challenges in modern drug design. This review summarizes the applications of carboxylic acid bioisosteres in drug design since 2013, highlighting their impact on bioactivity, selectivity, and physicochemical properties (Horgan & O’ Sullivan, 2021).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid involves the following steps: 1) synthesis of (S)-phenylalanine methyl ester, 2) reduction of the ester to the alcohol, 3) formation of the pyrrolidine ring, and 4) deprotection of the methyl ester to yield the carboxylic acid.", "Starting Materials": [ "Benzaldehyde", "Acetaldehyde", "(S)-Phenylalanine", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Acetic acid", "Sodium cyanoborohydride", "Sodium methoxide", "Hydrogen gas", "Palladium on carbon", "Ammonium acetate" ], "Reaction": [ "1) Benzaldehyde and acetaldehyde are condensed using sodium cyanoborohydride as a reducing agent to form (S)-phenylpropanal", "2) (S)-Phenylpropanal is condensed with methanol in the presence of sodium borohydride to form (S)-phenylalanine methyl ester", "3) The ester is reduced to the alcohol using hydrogen gas and palladium on carbon as a catalyst", "4) The alcohol is treated with hydrochloric acid and sodium hydroxide to form the hydrochloride salt of (S)-phenylalanine", "5) The salt is reacted with acetic acid and diethyl ether to form the acetic acid salt of (S)-phenylalanine", "6) Sodium methoxide is used to deprotonate the carboxylic acid group, which is then condensed with the amine group to form the pyrrolidine ring", "7) The resulting pyrrolidine is treated with hydrochloric acid to remove the methyl ester protecting group and yield (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid" ] } | |
CAS No. |
158567-93-2 |
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl (2S,5R)-5-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)12-9-8-11(14-12)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3/t11-,12+/m1/s1 |
InChI Key |
BJOUEZQMVVKCPC-NEPJUHHUSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](N1)C2=CC=CC=C2 |
SMILES |
C1CC(NC1C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




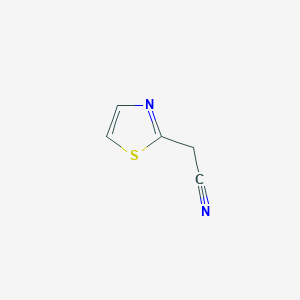
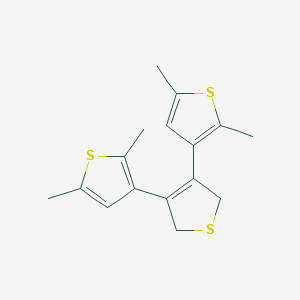

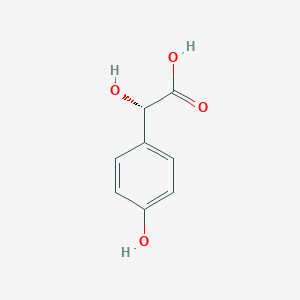
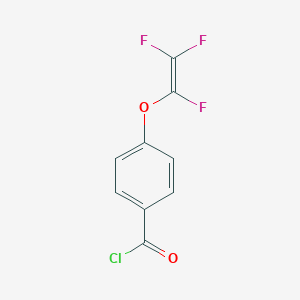
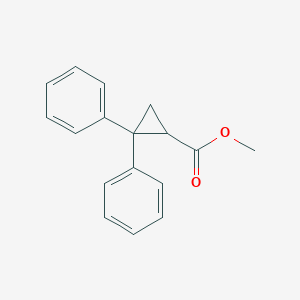

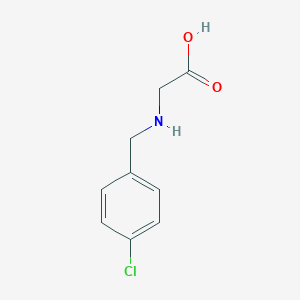
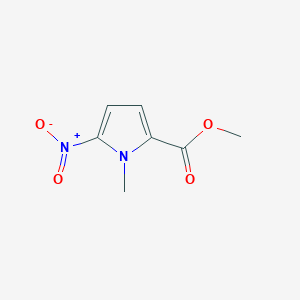
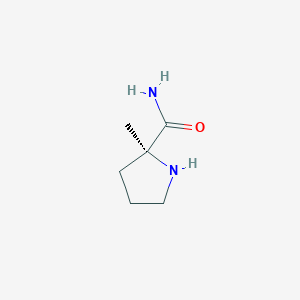
![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B172705.png)
